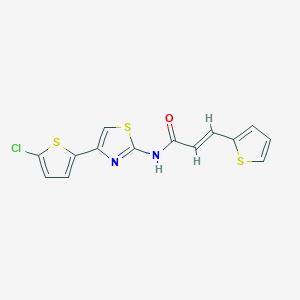

![molecular formula C9H7F4NO2 B2963130 N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide CAS No. 1022387-36-5](/img/structure/B2963130.png)

N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

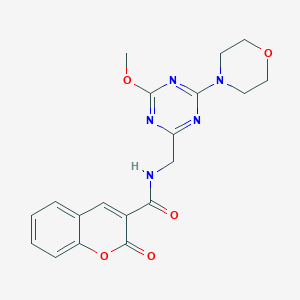

“N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide” is a chemical compound with the molecular formula C9H7F4NO2 . It has a molecular weight of 237.151 Da . This compound is related to “3-(1,1,2,2-Tetrafluoroethoxy)aniline”, an organic fluorinated building block .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 23 atoms; 7 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 4 Fluorine atoms .科学的研究の応用

Synthesis and Chemical Reactions

Tetraethylorthosilicate as a mild dehydrating reagent for the synthesis of N-formamides with formic acid

A method for synthesizing N-formamides using formic acid as a formyl source was developed. This method applies to a range of amino acid derivatives and simple amines, including weakly basic aniline derivatives, to produce various primary and secondary formamides under mild conditions (Nishikawa et al., 2017).

Reagent Controlled Glycosylations for Assembly of Well-Defined Pel Oligosaccharides

A study introduced a new additive, methyl(phenyl)formamide (MPF), for glycosylation of 2-azido-2-deoxyglucose building blocks, contributing to the assembly of complex oligosaccharides (Wang et al., 2020).

Protic [TBD][TFA] ionic liquid as a catalyst for N-formylation of amines using formic acid

This study used a trifluoroacetate guanidinium salt [TBD][TFA] ionic liquid as a recyclable catalyst for synthesizing formamides from primary and secondary amines with formic acid (Baghbanian & Farhang, 2013).

Molecular and Biological Studies

Synthesis, Biological Evaluation and Docking Analysis of Novel Quinazolin Derivatives as Antitumor Agents

Different acid chlorides reacted with anthranilic acid to produce benzoxazin-4-one, which was used to synthesize heterocyclic compounds, including reactions with formamide. Some synthesized analogues demonstrated significant cytotoxic activity against human carcinoma cell lines (El‐serwy et al., 2016).

Molecular Docking Study and Hirshfeld Surface Analysis of Formamide Derivative

This study focused on N-(4-Bromo-Phenyl)-Formamide, a novel derivative of formamide. The molecule showed moderate antimicrobial activity and was analyzed for its molecular structure and intermolecular interactions (Malek et al., 2020).

Material Science and Nanotechnology

Si Nanowire Bridges in Microtrenches Integration of Growth into Device Fabrication

The precursor formamide 1 was used in the study of silicon nanowires as building blocks for nano-scale electronic systems, highlighting its role in the synthesis and stability of these materials (He et al., 2005).

Preparation and Properties of Thermoplastic Starch/Montmorillonite Nanocomposite Using N-(2-Hydroxyethyl)formamide

N-(2-Hydroxyethyl)formamide was used as an additive in the preparation of thermoplastic starch/montmorillonite nanocomposite, demonstrating its role in enhancing the material properties (Dai et al., 2009).

特性

IUPAC Name |

N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO2/c10-8(11)9(12,13)16-7-3-1-2-6(4-7)14-5-15/h1-5,8H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAACZFHBIRGFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)NC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2963049.png)

![N-(2-pyridinylmethyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide](/img/structure/B2963051.png)

![3-(4-chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2963052.png)

![1'-(2-methylbenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2963056.png)

![2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid](/img/structure/B2963061.png)